1-Bromo-4-(tribromomethyl)benzene

Vue d'ensemble

Description

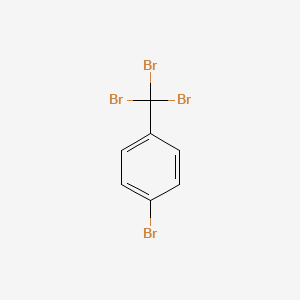

1-Bromo-4-(tribromomethyl)benzene is an organic compound with the molecular formula C7H4Br4. It is a derivative of benzene, where a bromine atom and a tribromomethyl group are substituted at the para position. This compound is known for its significant reactivity and is used in various chemical syntheses and industrial applications .

Méthodes De Préparation

The synthesis of 1-Bromo-4-(tribromomethyl)benzene typically involves the bromination of 1-bromo-4-(trifluoromethyl)benzene. The reaction is carried out in the presence of carbon tetrachloride as a solvent. The flask containing the reactants is evacuated and backfilled with nitrogen to maintain an inert atmosphere. The reaction mixture is then stirred under nitrogen atmosphere to yield the desired product .

Analyse Des Réactions Chimiques

1-Bromo-4-(tribromomethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromine atoms.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it reacts with boron reagents to form carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Applications De Recherche Scientifique

1-Bromo-4-(tribromomethyl)benzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for potential biological activities.

Medicine: Research is ongoing to explore its potential use in pharmaceutical compounds.

Industry: It is used in the production of polymers and other industrial chemicals

Mécanisme D'action

The mechanism of action of 1-Bromo-4-(tribromomethyl)benzene involves electrophilic aromatic substitution reactions. The bromine atoms act as electrophiles, attacking the benzene ring and forming a positively charged intermediate. This intermediate then undergoes deprotonation to yield the substituted benzene product .

Comparaison Avec Des Composés Similaires

1-Bromo-4-(tribromomethyl)benzene can be compared with other brominated benzene derivatives such as:

1-Bromo-4-tert-butylbenzene: This compound has a tert-butyl group instead of a tribromomethyl group, leading to different reactivity and applications.

1,3,5-Tris(bromomethyl)benzene: This compound has three bromomethyl groups, making it useful as a cross-linker in polymer synthesis.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Activité Biologique

1-Bromo-4-(tribromomethyl)benzene, also known as 1-bromo-4-(bromomethyl)benzene, is an aromatic compound that features multiple bromine substituents on a benzene ring. The presence of these halogen atoms significantly influences its chemical reactivity and potential biological activity. This article reviews the biological activity of this compound, focusing on its toxicity, antimicrobial properties, and potential therapeutic applications.

- Molecular Formula : C7H4Br4

- Molecular Weight : 343.7 g/mol

- Appearance : Yellow crystalline solid

The structure of this compound can be represented as follows:

Toxicity Studies

Toxicological assessments have indicated that halogenated compounds often exhibit significant toxicity. For instance, studies involving structurally similar compounds have reported median lethal doses (LD50) in rodents ranging from 2,200 to 3,200 mg/kg when administered orally . The observed symptoms included tremors, weight loss, and respiratory distress.

| Compound | LD50 (mg/kg) | Symptoms |

|---|---|---|

| 1-Bromo-4-fluorobenzene | 2,700 | Tremors, limpness, weight loss |

| 1-Bromo-4-(bromomethyl)benzene | 2,248 - 3,788 | Ataxia, respiratory issues |

Antimicrobial Activity

Research on halogenated aromatic compounds suggests potential antimicrobial properties. For example, studies have shown that similar compounds exhibit varying degrees of antibacterial activity against common pathogens. The Minimum Inhibitory Concentration (MIC) values for these compounds have been determined to assess their effectiveness.

| Compound | MIC (mg/mL) | Activity |

|---|---|---|

| Benzothiazole derivatives | 0.01 - 0.05 | Moderate to good antibacterial activity |

| N-alkylation derivatives | 0.001 - 0.01 | Mild to low antibacterial activity |

Case Study 1: Antitubercular Potential

Recent research has explored the use of halogenated compounds as precursors for developing antitubercular agents. While specific data for this compound is sparse, related studies indicate that halogen substitutions may enhance the efficacy of compounds against Mycobacterium tuberculosis.

Case Study 2: Genotoxicity Assessments

Genotoxicity studies have indicated that halogenated compounds can induce DNA damage in various cell lines. For instance, one study demonstrated that exposure to certain brominated compounds resulted in increased mutagenic activity in bacterial assays . This raises concerns regarding the environmental and health impacts of such compounds.

Propriétés

IUPAC Name |

1-bromo-4-(tribromomethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br4/c8-6-3-1-5(2-4-6)7(9,10)11/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAVJLTUVOJMPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(Br)(Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287612 | |

| Record name | 1-bromo-4-(tribromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

407.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76092-29-0 | |

| Record name | 76092-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51774 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-4-(tribromomethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.